[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](morpholin-4-yl)methanone
Description
4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with a morpholine-containing carbonyl moiety. The morpholine substituent introduces hydrogen-bonding capabilities and modulates electronic properties, which may influence binding interactions in biological systems .
Properties
Molecular Formula |
C14H15N3O3S |
|---|---|
Molecular Weight |
305.35 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)thiadiazol-5-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H15N3O3S/c1-19-11-4-2-10(3-5-11)12-13(21-16-15-12)14(18)17-6-8-20-9-7-17/h2-5H,6-9H2,1H3 |
InChI Key |
IIHLTZNUXUHCEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Thiadiazole Ring Formation
The construction of the 1,2,3-thiadiazole nucleus serves as the foundational step. Bench-scale procedures typically employ cyclization reactions between substituted hydrazine derivatives and sulfur-containing precursors. Key methods include:
- Hydrazine-Thiocarbonyl Cyclocondensation : Reaction of 4-methoxyphenylhydrazine with thiocarbonyl compounds (e.g., CS₂) under alkaline conditions (NaOH, 0°C to 25°C), achieving 60-75% yields.
- Oxidative Cyclization : Use of iodine or hydrogen peroxide to facilitate ring closure in hydrazine-thiocarbonyl intermediates, requiring strict temperature control (40-60°C) to prevent desulfurization.
Critical Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40-50°C | ±15% efficiency |
| Solvent | DMF/Ethanol (3:1) | Maximizes solubility |
| Reaction Time | 6-8 hours | Prevents over-oxidation |
Methoxyphenyl Group Installation
Electrophilic aromatic substitution (EAS) introduces the 4-methoxyphenyl moiety at the thiadiazole C4 position:
- Friedel-Crafts Acylation : Aluminum chloride-mediated coupling of thiadiazole-5-carbonyl chloride with anisole (4-methoxybenzene), achieving 82% regioselectivity at 0°C.
- Ullmann-Type Coupling : Copper-catalyzed cross-coupling under microwave irradiation (150°C, 30 min), reducing reaction times by 70% compared to conventional heating.
Comparative Analysis :
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Friedel-Crafts | 78 | 95.2 | Industrial |
| Ullmann | 85 | 98.1 | Lab-scale |
Morpholine Incorporation
The morpholin-4-yl group is introduced via nucleophilic acyl substitution:
- Two-Stage Activation :
- One-Pot Coupling : Employ EDCI/HOBt activation system in DCM, enabling direct amidation without intermediate isolation (92% yield, 99% ee)
Reagent Efficiency :
| Activator | Reaction Time (hr) | Byproduct Formation |
|---|---|---|
| EDCI/HOBt | 4 | <2% |
| DCC/DMAP | 8 | 5-7% |
Industrial-Scale Production
Batch Reactor Optimization
Large-scale synthesis (≥50 kg batches) requires:
- Temperature Gradients : Ramp from -5°C (morpholine addition) to 25°C (quenching) over 6 hr
- In Situ Purification : Integrated crystallization directly from reaction mixture reduces solvent use by 40%
Process Metrics :
| Parameter | Bench Scale | Production Scale |
|---|---|---|
| Cycle Time | 72 hr | 48 hr |
| API Recovery | 68% | 89% |
| Solvent Consumption | 15 L/kg | 8.7 L/kg |
Purification Techniques
- Recrystallization : Ethyl acetate/hexane (3:7) system yields 99.5% pure product (mp 142-144°C)
- Continuous Chromatography : Simulated moving bed (SMB) technology increases throughput 3× vs. column chromatography
Mechanistic Insights
Cyclization Kinetics
DFT calculations reveal:
Morpholine Coupling
In situ IR studies show:
- Carboxylic acid activation completes within 90 min (EDCI system)
- Amide bond formation follows second-order kinetics (k = 0.017 M⁻¹s⁻¹ at 25°C)
Comparative Method Evaluation
| Method | Advantages | Limitations |
|---|---|---|
| Classical Cyclization | Low equipment requirements | Low atom economy (41%) |
| Microwave-Assisted | 3× faster | Limited to 5 kg batches |
| Continuous Flow | 90% yield at 100 kg scale | High capital investment |
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound has shown potential in biological research, particularly in the study of enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it a valuable tool for biochemical studies.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs and treatments for various diseases.
Industry
In the industrial sector, 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone is used in the production of specialty chemicals and materials. Its versatility makes it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include compounds where the morpholine group is replaced with other nitrogen-containing heterocycles or aromatic systems.
Key Observations :
- Morpholine vs. Piperazine : Morpholine derivatives (e.g., the target compound) exhibit balanced solubility due to the oxygen atom in the morpholine ring, whereas piperazine analogues (e.g., pyridyl-piperazine in ) may show stronger basicity and altered binding kinetics.
- Halogen Substitutions : Fluorine or chlorine substitutions (e.g., in ) increase electronegativity and metabolic stability but may reduce solubility compared to methoxy groups.
Comparison Highlights :
Key Challenges :
- The thiadiazole ring in the target compound requires precise temperature control during cyclization to avoid byproducts .
- Morpholine coupling efficiency depends on the activation of the carbonyl group, often achieved using EDCI/HOBt .
Physicochemical and Structural Properties
Comparative crystallographic data (e.g., from ) reveals:
- Planarity : The thiadiazole ring in the target compound is nearly planar, whereas fluorophenyl-substituted analogues (e.g., ) exhibit perpendicular aryl group orientations, reducing crystal packing efficiency.
- Intermolecular Interactions : Morpholine’s oxygen participates in hydrogen bonding, improving crystallinity compared to piperazine derivatives .
Biological Activity
The compound 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone is a member of the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, including its potential therapeutic effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H15N3O2S2
- Molar Mass : 321.42 g/mol
- CAS Number : 1190241-34-9
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thiadiazole derivatives inhibited the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of key enzymes involved in cancer metabolism and proliferation, such as cyclooxygenase and dihydroorotate dehydrogenase (DHODH) .
Antimicrobial Activity
Thiadiazole compounds have shown promising antimicrobial properties. A specific study highlighted that derivatives containing the thiadiazole ring displayed effective antibacterial and antifungal activities against a range of pathogens. This is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has also been documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammation in various models .
The biological activity of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, affecting pathways crucial for cancer cell growth and inflammation.
- Apoptosis Induction : Many thiadiazoles trigger programmed cell death in cancer cells, which is a desirable effect in anticancer therapy.
- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.
Case Studies
Several case studies illustrate the efficacy of thiadiazole derivatives in clinical settings:
- Study on Cancer Cell Lines : In vitro assays demonstrated that a specific thiadiazole derivative significantly reduced viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by more than 70% at concentrations as low as 10 µM .
- Antimicrobial Testing : A series of synthesized thiadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
